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Compound of Interest

Compound Name: Methyl 2-hydroxy-6-nitrobenzoate
CAS No.: 1261504-50-0
Cat. No.: B2984851
Get Quote
. J

CAS Number: 1261504-50-0 Synonyms: Methyl 6-nitrosalicylate; 2-Hydroxy-6-nitrobenzoic acid
methyl ester

Executive Summary

Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0) is a highly specialized aromatic
intermediate used primarily in the synthesis of polyfunctionalized heterocyclic scaffolds.[1]
Unlike its more common isomers (3-nitro or 5-nitro salicylates), the 6-nitro isomer possesses a
unique substitution pattern where the nitro group is positioned ortho to the ester and meta to
the hydroxyl group.

This steric congestion makes it a critical "pivot molecule” in medicinal chemistry. It serves as a
precursor for 4-functionalized benzoxazoles and substituted anthranilates, motifs frequently
found in kinase inhibitors and anti-infective agents. This guide details its physicochemical
profile, validated synthesis pathways, and application in high-value drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b2984851#bc-rfq
https://www.benchchem.com/product/b2984851/docs?utm_src=pdf-body#technical-guide-methyl-2-hydroxy-6-nitrobenzoate
https://www.ambeed.com/products/89942-77-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The molecule features a benzene ring substituted with three distinct functional groups in a
1,2,6-arrangement. This creates a "push-pull” electronic system with significant intramolecular
hydrogen bonding potential between the hydroxyl and ester carbonyl oxygen.

Identity Data

Parameter Technical Specification

CAS Number 1261504-50-0

IUPAC Name Methyl 2-hydroxy-6-nitrobenzoate
Molecular Formula CsH7NOs

Molecular Weight 197.14 g/mol

SMILES COC(=0)C1=C(C=CC=C10)[0O-]

InChl Key VGRACNKLIBCDHG-UHFFFAOYSA-N
Appearance Pale yellow to off-white crystalline solid

Soluble in DMSO, DMF, Ethyl Acetate,

Solubilit
y Methanol; Insoluble in Water

Structural Significance

The 6-nitro position is sterically demanding. It forces the ester group out of planarity relative to
the benzene ring, unlike the 3-nitro isomer. This conformation influences the reactivity of the
ester carbonyl toward nucleophiles, a property exploited in selective acylation reactions.

Synthetic Pathways|[7]

Direct nitration of methyl salicylate yields almost exclusively the 3-nitro and 5-nitro isomers due
to the directing effects of the hydroxyl (ortho/para director) and ester (meta director) groups.
Consequently, the synthesis of the 6-nitro isomer requires an indirect approach, typically
starting from 2-hydroxy-6-nitrobenzoic acid (CAS 601-99-0).

Protocol: Esterification via Alkyl Halide (Recommended)
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This method avoids the harsh conditions of Fischer esterification, which can be sluggish due to

the steric hindrance of the ortho-nitro group.

Reagents:

Precursor: 2-Hydroxy-6-nitrobenzoic acid (1.0 eq)
Alkylating Agent: Methyl lodide (Mel) (1.2 eq) or Dimethyl Sulfate
Base: Potassium Bicarbonate (KHCOs) (1.5 eq)

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

Dissolution: Dissolve 2-hydroxy-6-nitrobenzoic acid in anhydrous DMF (0.5 M concentration)
under an inert atmosphere (N2).

Deprotonation: Add solid KHCOs in one portion. Stir at room temperature for 30 minutes until
gas evolution ceases. Note: The carboxylate anion is formed.

Alkylation: Cool the solution to 0°C. Dropwise add Methyl lodide.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor via
TLC (Hexane:EtOAc 7:3).

Work-up: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x).[2] Wash
the organic layer with brine, dry over Na2SQOa4, and concentrate in vacuo.

Purification: Recrystallize from Methanol/Water or purify via flash column chromatography
(Silica gel).

Synthesis Workflow Diagram

The following diagram illustrates the logic flow from precursor selection to downstream

heterocyclic application.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b090988
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2984851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Critical Step: Steric Management

2-Hydroxy-6- Yield >85% Nitro Reduction

y-6-nitrobenzoic Acid Mel / KHCO3 / DMF
(CAS 601-99-0) (Mild Esterification)

Methyl 2-hydroxy-6-nitrobenzoate
(CAS 1261504-50-0)

Click to download full resolution via product page

Figure 1: Synthetic workflow transforming the acid precursor into the target ester and
subsequent bioactive scaffolds.[3][4][5][2][6]

Applications in Drug Discovery[7][18]

Methyl 2-hydroxy-6-nitrobenzoate is a high-value "building block" (BB) due to its latent
reactivity.

Precursor to Benzoxazoles

Upon reduction of the nitro group to an amine (using Fe/NH4ClI or H2/Pd), the molecule
spontaneously or catalytically cyclizes to form benzoxazole-4-carboxylates. These cores are
bioisosteres of adenine and are widely used in:

» Kinase Inhibitors: Targeting the ATP-binding pocket.

e Anti-inflammatory Agents: Modulating COX/LOX pathways.

Peptidomimetics

The 2-hydroxy-6-nitro benzoate scaffold serves as a turn inducer in peptidomimetics. The
intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl locks the
conformation, mimicking the

-turn of proteins.

"Warhead" Linker

In Antibody-Drug Conjugates (ADCs), the nitro group can be reduced to an aniline, which
serves as a handle for attaching cytotoxic payloads via an amide bond, while the ester group
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allows conjugation to the linker.

Analytical Characterization

To validate the identity of synthesized Methyl 2-hydroxy-6-nitrobenzoate, the following
spectral features are diagnostic:

e 'H NMR (DMSO-ds, 400 MHz):

o 11.5-12.0 ppm (s, 1H, -OH): Downfield shift due to strong intramolecular H-bonding.
o 3.85-3.95 ppm (s, 3H, -OCHs): Methyl ester singlet.
o 7.2-8.0 ppm (m, 3H, Ar-H): Aromatic protons showing specific coupling constants (

Hz) indicative of the 1,2,3-substitution pattern.
¢ IR Spectroscopy:

o ~1680 cm~1 (C=0, ester, lowered by H-bonding).

o ~1530, 1350 cm~t (NO2, asymmetric/symmetric stretch).
e Mass Spectrometry:
o [M-H]~ peak at m/z 196.1 in ESI-negative mode.

Safety & Handling (MSDS Summary)

Signal Word:WARNING
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Hazard Class Hazard Statement Precautionary Measures

- . Do not eat, drink, or smoke
Acute Toxicity H302: Harmful if swallowed.

when using.
o o Wear nitrile gloves and lab
Skin Irritation H315: Causes skin irritation.[7]
coat.
o H319: Causes serious eye Wear safety goggles/face
Eye Irritation o )
irritation.[7] shield.
H335: May cause respiratory Use only in a chemical fume
STOT-SE o
irritation.[7] hood.

Storage: Store at 2—-8°C under an inert atmosphere (Argon/Nitrogen). The compound is
sensitive to light and moisture over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 89942-77-8 | Methyl 3-hydroxy-2-nitrobenzoate | Fluorinated Building Blocks |
Ambeed.com [ambeed.com]

2. 2-Hydroxy-6-nitrobenzaldehyde|High-Purity Research Chemical [benchchem.com]
3. 601-99-0(2-Hydroxy-6-nitrobenzoic acid) | Kuujia.com [kuujia.com]

4. Organic Syntheses Procedure [orgsyn.org]

5. patents.justia.com [patents.justia.com]

6. Organic Syntheses Procedure [orgsyn.org]

7. Methyl 2-hydroxy-3-nitrobenzoate | CBH7NO5 | CID 596904 - PubChem
[pubchem.ncbi.nim.nih.gov]

8. Methyl 2-hydroxy-6-nitrobenzoate | 1261504-50-0 [chemicalbook.com]

To cite this document: BenchChem. [Technical Guide: Methyl 2-hydroxy-6-nitrobenzoate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2984851/docs#technical-guide-methyl-2-hydroxy-6-
nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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